molecular formula C13H9ClN2S B3374431 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline CAS No. 1019325-36-0

4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

Cat. No. B3374431
CAS RN: 1019325-36-0
M. Wt: 260.74 g/mol
InChI Key: LUFFPVVGEVYRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(5-methylthiophen-2-yl)quinazoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline is not fully understood, but it is believed to involve the inhibition of various molecular targets, such as protein kinases, enzymes, and receptors. In cancer cells, this compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell growth and survival. It has also been found to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is involved in cell survival and apoptosis. In addition, 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been found to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has exhibited antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline in lab experiments include its potent biological activity, its ability to target multiple molecular pathways, and its potential as a therapeutic agent in various diseases. However, there are also limitations associated with the use of this compound, including its low solubility in water, its potential toxicity, and its lack of selectivity for specific molecular targets. Therefore, it is important to use appropriate dosages and experimental conditions to minimize these limitations.

Future Directions

There are several future directions for the research and development of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the molecular targets and mechanisms of action of this compound, which will provide insights into its potential therapeutic applications. Additionally, the evaluation of the pharmacokinetics and pharmacodynamics of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline in vivo will be important for the development of effective and safe therapeutic strategies. Finally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.

Scientific Research Applications

4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has exhibited antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus.

properties

IUPAC Name

4-chloro-2-(5-methylthiophen-2-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)13-15-10-5-3-2-4-9(10)12(14)16-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFFPVVGEVYRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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